molecular formula C18H20BrN3O B2851941 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2320681-84-1

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No. B2851941
CAS RN: 2320681-84-1
M. Wt: 374.282
InChI Key: NBLYSTSKSGPUDZ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.282. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

Research has focused on the stereoselective synthesis of active metabolites of potent kinase inhibitors, such as PI3 kinase inhibitor PKI-179. Stereospecific hydroboration and stereochemical determination techniques are critical for synthesizing enantiomerically pure compounds, showcasing the compound's utility in developing targeted therapeutic agents (Chen et al., 2010).

Catalysis and Synthesis of Heterocycles

The compound's framework has been utilized in the development of environmentally friendly procedures for synthesizing heterocyclic compounds, such as trisubstituted imidazoles. This research highlights the compound's role in catalysis and its potential for creating compounds with diverse biological activities (Fekri & Nateghi, 2021).

Structural and Configuration Studies

Investigations into the relative configuration, absolute configuration, and structure of isomeric forms of related compounds have been conducted. These studies are essential for understanding the spatial arrangement of atoms in molecules and their implications for biological activity and molecular interactions (Brzezinski et al., 2013).

Antimicrobial Activity

Research into novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives has been carried out to evaluate their antibacterial and antifungal activities. Such studies demonstrate the compound's potential as a precursor in synthesizing molecules with significant antimicrobial properties (Reddy & Reddy, 2010).

Synthesis of Complex Molecules

The compound's structure has been leveraged in the synthesis of complex molecules, including N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. This area of research illustrates the compound's versatility in organic synthesis and its contribution to advancing materials science and catalysis (Bantreil & Nolan, 2011).

properties

IUPAC Name

2-(4-bromophenyl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-14-3-1-13(2-4-14)9-18(23)22-15-5-6-16(22)11-17(10-15)21-8-7-20-12-21/h1-4,7-8,12,15-17H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLYSTSKSGPUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

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